molecular formula C19H19N3O2S B2494233 4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886897-65-0

4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2494233
CAS No.: 886897-65-0
M. Wt: 353.44
InChI Key: ZMAQBQGTYWHXDM-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of a catalyst.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amidation: The final step involves the reaction of the thioether-imidazole derivative with 4-methoxybenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, water

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced imidazole derivatives, reduced thioether derivatives

    Substitution Products: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit DNA synthesis in cancer cells, thereby preventing tumor growth . The thioether linkage and the imidazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can be compared with other imidazole derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.

Properties

IUPAC Name

4-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)18(23)20-11-12-25-19-21-13-17(22-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAQBQGTYWHXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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